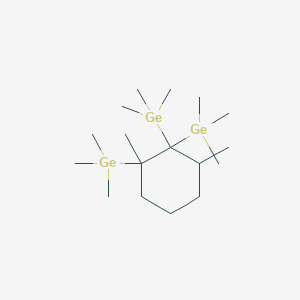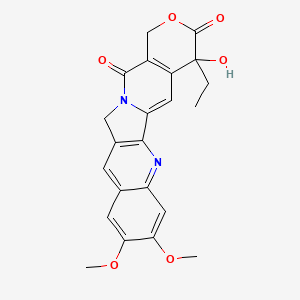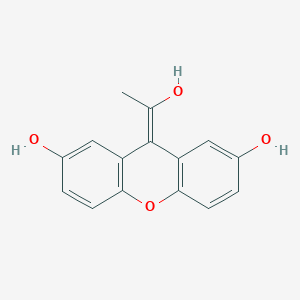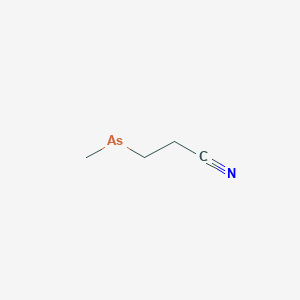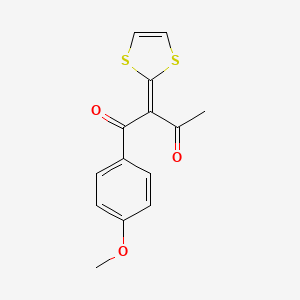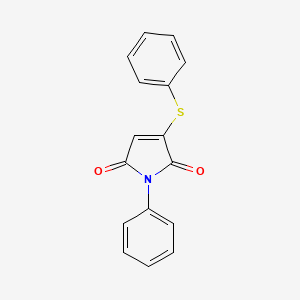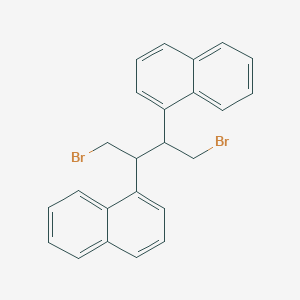
1,1'-(1,4-Dibromobutane-2,3-diyl)dinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is a complex organic compound that features a naphthalene backbone with a dibromobutane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene typically involves the reaction of naphthalene derivatives with 1,4-dibromobutane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation can produce naphthoquinones.
Scientific Research Applications
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene involves its interaction with molecular targets through its bromine atoms and naphthalene core. The bromine atoms can participate in halogen bonding, while the naphthalene core can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobutane: A simpler compound with similar bromine functionality but lacking the naphthalene core.
2,3-Dibromobutane: Another dibromobutane isomer with different bromine positioning.
1,1-Dibromobutane: A compound with bromine atoms on the same carbon atom, differing in reactivity and properties
Uniqueness
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is unique due to its combination of a naphthalene backbone and a dibromobutane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
102772-68-9 |
|---|---|
Molecular Formula |
C24H20Br2 |
Molecular Weight |
468.2 g/mol |
IUPAC Name |
1-(1,4-dibromo-3-naphthalen-1-ylbutan-2-yl)naphthalene |
InChI |
InChI=1S/C24H20Br2/c25-15-23(21-13-5-9-17-7-1-3-11-19(17)21)24(16-26)22-14-6-10-18-8-2-4-12-20(18)22/h1-14,23-24H,15-16H2 |
InChI Key |
OGLSVJUBLXHZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CBr)C(CBr)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


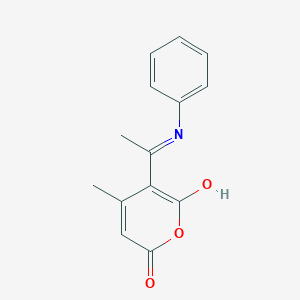

![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
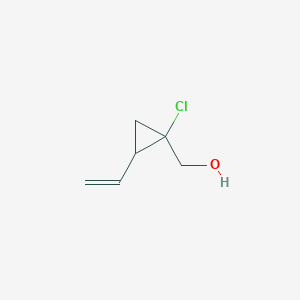
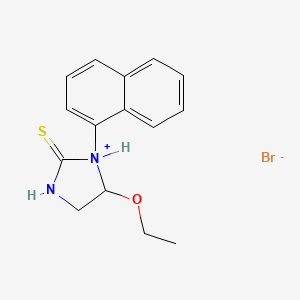
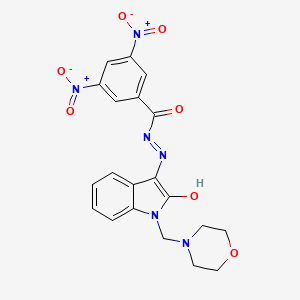
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
